Cancer-Restricted T-Cell Reactivity: Mam-A2.4 (66-74) Shows Zero Healthy-Donor Background Versus Universal Reactivity of Mam-A2.2
In an IFN-γ ELISPOT assay evaluating peripheral blood T cells from eight HLA-A2-positive breast cancer patients and five healthy individuals, the Mam-A2.4 (FLNQTDETL) peptide elicited a 50% patient response rate (4/8) while producing zero reactivity in all five healthy controls. This contrasts sharply with Mam-A2.2 (KLLMVLMLA, aa 2-10), which induced T-cell reactivity in 75% of patients (6/8) but also in 100% of healthy donors, rendering Mam-A2.2 unsuitable for discriminating tumor-specific from background immune responses . Mam-A2.1 (83-92, LIYDSSLCDL) and Mam-A2.3 (4-12, LMVLMLAAL) each showed a 62.5% patient response rate, but the study did not report their healthy-donor cross-reactivity in the same table, making direct specificity comparison incomplete .
| Evidence Dimension | Frequency of IFN-γ ELISPOT T-cell reactivity in breast cancer patients vs. healthy donors |
|---|---|
| Target Compound Data | Mam-A2.4 (66-74): 50% patient reactivity (4/8); 0% healthy donor reactivity (0/5) |
| Comparator Or Baseline | Mam-A2.2 (2-10): 75% patient reactivity (6/8); 100% healthy donor reactivity (5/5) |
| Quantified Difference | Mam-A2.4: Cancer-specificity ratio undefined (division by zero); Mam-A2.2: 0.75 patient/healthy ratio. Absolute healthy reactivity difference: 100% vs. 0%. |
| Conditions | IFN-γ ELISPOT assay; 8 HLA-A2+ breast cancer patients; 5 healthy HLA-A2+ individuals; peptides used at standard concentrations; spots analyzed by ImmunoSpot Series I analyzer. |
Why This Matters
For procurement of peptides intended for immune monitoring assays or tetramer production, the complete absence of healthy-donor background reactivity with Mam-A2.4 enables unambiguous detection of tumor-specific CTL responses, whereas Mam-A2.2 generates confounding baseline signal.
- [1] Narayanan K, Jaramillo A, Benshoff ND, Campbell LG, Fleming TP, Dietz JR, Mohanakumar T. Response of established human breast tumors to vaccination with mammaglobin-A cDNA. J Natl Cancer Inst. 2004 Sep 15;96(18):1388-96. Table 2 and Results, lines 362-370. View Source
- [2] Jaramillo A, Narayanan K, Campbell LG, Benshoff ND, Lybarger L, Hansen TH, Fleming TP, Dietz JR, Mohanakumar T. Recognition of HLA-A2-restricted mammaglobin-A-derived epitopes by CD8+ cytotoxic T lymphocytes from breast cancer patients. Breast Cancer Res Treat. 2004 Nov;88(1):29-41. PMID: 15538043. View Source
